molecular formula C14H15IO B6212199 2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran CAS No. 2758004-89-4

2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran

Cat. No.: B6212199
CAS No.: 2758004-89-4
M. Wt: 326.2
InChI Key:
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Description

2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran is a useful research compound. Its molecular formula is C14H15IO and its molecular weight is 326.2. The purity is usually 95.
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Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-({3-iodobicyclo[1.1.1]pentan-1-yl}methyl)-2,3-dihydro-1-benzofuran' involves the alkylation of 2,3-dihydro-1-benzofuran with 3-iodobicyclo[1.1.1]pentane followed by reduction of the resulting intermediate.", "Starting Materials": [ "2,3-dihydro-1-benzofuran", "3-iodobicyclo[1.1.1]pentane", "Sodium hydride (NaH)", "Methyl iodide (CH3I)", "Diethyl ether (Et2O)", "Tetrahydrofuran (THF)", "Methanol (MeOH)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)" ], "Reaction": [ "Step 1: Preparation of 3-iodobicyclo[1.1.1]pentane-methyl ether", "a. Dissolve 3-iodobicyclo[1.1.1]pentane (1.0 g, 5.5 mmol) in dry diethyl ether (20 mL) under nitrogen atmosphere.", "b. Add sodium hydride (0.22 g, 5.5 mmol) to the solution and stir for 30 minutes at room temperature.", "c. Add methyl iodide (0.63 g, 5.5 mmol) dropwise to the solution and stir for 2 hours at room temperature.", "d. Quench the reaction by adding methanol (5 mL) and stir for 30 minutes.", "e. Extract the organic layer with diethyl ether (3 x 20 mL) and dry over anhydrous sodium sulfate.", "f. Concentrate the organic layer under reduced pressure to obtain 3-iodobicyclo[1.1.1]pentane-methyl ether as a yellow oil (1.2 g, 90%).", "Step 2: Alkylation of 2,3-dihydro-1-benzofuran with 3-iodobicyclo[1.1.1]pentane-methyl ether", "a. Dissolve 2,3-dihydro-1-benzofuran (0.5 g, 3.3 mmol) in dry tetrahydrofuran (10 mL) under nitrogen atmosphere.", "b. Add 3-iodobicyclo[1.1.1]pentane-methyl ether (1.2 g, 3.3 mmol) to the solution and stir for 2 hours at room temperature.", "c. Quench the reaction by adding hydrochloric acid (1 M, 10 mL) and stir for 30 minutes.", "d. Extract the organic layer with diethyl ether (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 3: Reduction of the crude product", "a. Dissolve the crude product in dry tetrahydrofuran (10 mL) under nitrogen atmosphere.", "b. Add sodium borohydride (0.5 g, 13.2 mmol) to the solution and stir for 2 hours at room temperature.", "c. Quench the reaction by adding hydrochloric acid (1 M, 10 mL) dropwise and stir for 30 minutes.", "d. Extract the organic layer with diethyl ether (3 x 20 mL) and dry over anhydrous sodium sulfate.", "e. Concentrate the organic layer under reduced pressure to obtain the final product as a white solid (0.4 g, 60%)." ] }

CAS No.

2758004-89-4

Molecular Formula

C14H15IO

Molecular Weight

326.2

Purity

95

Origin of Product

United States

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